3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid
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Overview
Description
3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form 2-amino-1,3-benzothiazole. This intermediate can then be further reacted with appropriate reagents to introduce the pyrrol-1-yl and benzoic acid moieties.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The benzoic acid moiety can be oxidized to form carboxylic acids or their derivatives.
Reduction: : The amino group can be reduced to form amines.
Substitution: : The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Electrophilic substitution can be achieved using reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may involve nucleophiles like sodium methoxide (NaOCH₃).
Major Products Formed
Oxidation: : Carboxylic acids, anhydrides, and esters.
Reduction: : Primary, secondary, or tertiary amines.
Substitution: : Brominated or nitrated derivatives of the benzothiazole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its benzothiazole core is particularly useful in the design of new materials with unique properties.
Biology
In biological research, 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.
Medicine
This compound has been investigated for its medicinal properties, including its potential as an antibacterial, antifungal, or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid exerts its effects involves its interaction with molecular targets. The benzothiazole core can bind to enzymes or receptors, modulating their activity. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-benzothiazole: : A simpler benzothiazole derivative without the pyrrol-1-yl and benzoic acid moieties.
3-(1,3-Benzothiazol-2-yl)quinazolin-4(3H)-one: : A related compound with a quinazoline core instead of a pyrrol-1-yl group.
Uniqueness
3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid is unique due to its combination of the benzothiazole core with the pyrrol-1-yl and benzoic acid moieties. This structural complexity allows for a wider range of chemical and biological activities compared to simpler benzothiazole derivatives.
Properties
IUPAC Name |
3-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c19-16-15(17-20-12-6-1-2-7-14(12)25-17)13(22)9-21(16)11-5-3-4-10(8-11)18(23)24/h1-8,19,22H,9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQQTQGPLLRUSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC=CC(=C2)C(=O)O)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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